Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(4-bromophenyl)acetate is a compound that has a bromine atom attached to the fourth carbon of the phenyl group . It’s an ester, which means it contains a carbonyl group adjacent to an ether group .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-bromophenyl)acetate consists of a bromine atom attached to the fourth carbon of the phenyl group . The exact structure of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate would also include two fluorine atoms attached to the second carbon atom.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds undergo reactions such as free radical bromination and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For Ethyl 2-(4-bromophenyl)acetate, it’s a clear colorless to pale yellow liquid . The exact properties of this compound would depend on the presence and position of the fluorine atoms.Scientific Research Applications
Radical Reactions and Synthesis Applications
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate has been utilized in various radical reactions and synthesis processes. Kondratov et al. (2015) demonstrated its application in radical additions to vinyl ethers, contributing to the synthesis of difluoro or monofluoroacetyl-substituted acetals. This methodology was pivotal in the synthesis of 3,3-difluoro-GABA, an important compound in a series of isomeric difluoro GABAs (Kondratov et al., 2015).
Visible-Light-Driven Direct 2,2-Difluoroacetylation
Furukawa et al. (2020) explored the visible-light-driven direct 2,2-difluoroacetylation using ethyl 2-bromo-2,2-difluoroacetate. Their research focused on its reaction with alkenes and alkynes, achieving moderate to excellent yields of 2,2-difluoroalkanoates and 2,2-difluoroalkenoates (Furukawa et al., 2020).
Cyclisation onto Azoles
Allin et al. (2005) utilized 2-(2-bromophenyl)ethyl groups derived from this compound in radical cyclisation reactions onto azoles. This led to the synthesis of tri- and tetra-cyclic heterocycles, showcasing the compound's utility in creating complex molecular structures (Allin et al., 2005).
Photoinduced Vicinal Difluoroalkylation
Xiang et al. (2017) reported on a photoinduced vicinal difluoroalkylation and aminosulfonylation of alkynes. Their research highlighted the combination of ethyl 2-bromo-2,2-difluoroacetate with other compounds under photocatalysis, resulting in the creation of novel compounds with high stereoselectivity (Xiang et al., 2017).
Copper-Catalyzed N-Formylation of Amines
Li et al. (2018) utilized ethyl bromodifluoroacetate in the copper-catalyzed N-formylation of amines. This process was effective on a variety of amines, offering a new pathway for the synthesis of N-formamides (Li et al., 2018).
Electrosynthesis of Difluoromethylene Building Block Precursor
Clavel et al. (2000) explored the electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, using this compound. This method offered a convenient approach for transferring the ethyl-2,2-difluoroacetate moiety to various electrophiles (Clavel et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGCVZGUQPOVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673117 | |
Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004305-97-8 | |
Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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